![molecular formula C8H10BrNOS B1469249 N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine CAS No. 1342619-36-6](/img/structure/B1469249.png)
N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine
Vue d'ensemble
Description
N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine (NBMox) is a synthetic compound of the oxetan-3-amine family. It is a heterocyclic aromatic compound composed of four carbon atoms, two nitrogen atoms, one sulfur atom, and one bromine atom. NBMox is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-tumor drugs. In addition, NBMox has been used in the synthesis of a range of other compounds, including polymers and polysaccharides.
Applications De Recherche Scientifique
Pharmaceutical Research
This compound, due to its structural uniqueness, can be used in the development of new pharmaceuticals. The presence of the oxetane ring, known for its bioisosteric properties, can improve the pharmacokinetic profile of drug candidates. Additionally, the bromothiophene moiety can be utilized in the synthesis of compounds with potential antimicrobial and anticancer activities .
Material Science
In material science, the compound’s ability to act as a monomer can be explored. It could be polymerized or copolymerized to create novel polymers with specific characteristics like increased thermal stability or unique electronic properties, which are valuable in the production of high-performance materials .
Catalysis
The bromine atom in “N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine” makes it a candidate for use in catalytic processes, particularly in cross-coupling reactions. It can serve as a precursor for catalysts that facilitate the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Organic Synthesis
This compound can be used as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of a wide array of derivatives with different functional groups that can serve as intermediates in the synthesis of complex molecules .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be employed in the design of new reagents or probes. It could be part of a sensor system for detecting specific ions or molecules, leveraging the electronic properties of the thiophene ring .
Computational Chemistry
The compound’s structure is suitable for computational studies to predict reactivity and interaction with other molecules. Density Functional Theory (DFT) studies can be conducted to understand its electronic properties and potential as a ligand in coordination chemistry .
Environmental Science
The bromothiophene component of the compound could be investigated for its role in environmental remediation. It might be used to synthesize compounds that can act as adsorbents or reactants in the breakdown of pollutants .
Nanotechnology
Lastly, in the field of nanotechnology, this compound could be used to synthesize nanomaterials or as a functionalization agent for the surface modification of nanoparticles, which can enhance their properties for various applications like drug delivery or imaging .
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)2-10-7-3-11-4-7/h1,5,7,10H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBTVJNYNMTHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



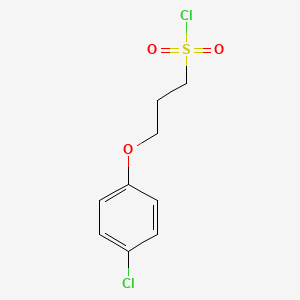
![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)


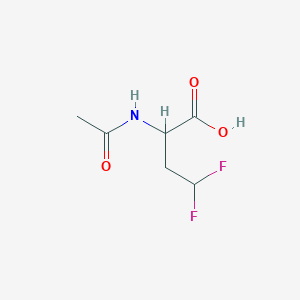

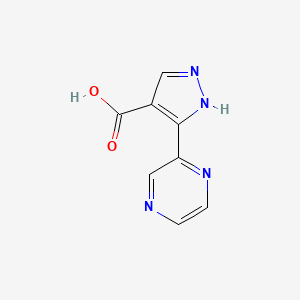
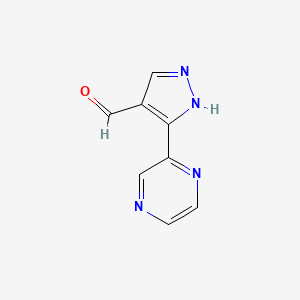
![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)
![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)
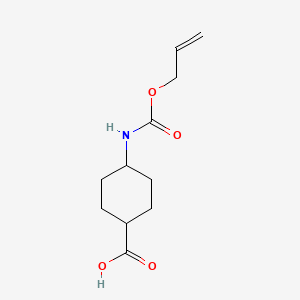
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1469182.png)

